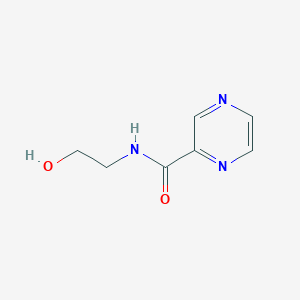

N-(2-Hydroxyethyl)pyrazine-2-carboxamide

概要

説明

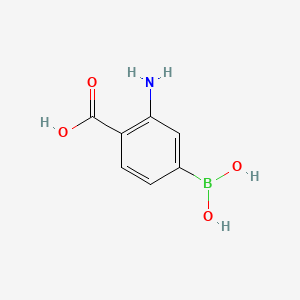

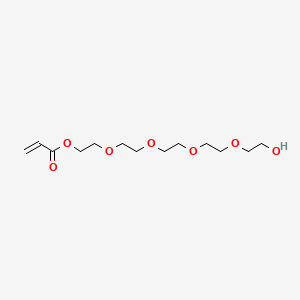

“N-(2-Hydroxyethyl)pyrazine-2-carboxamide” is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . It is a derivative of pyrazine-2-carboxamide .

Molecular Structure Analysis

The molecular structure of pyrazine-2-carboxamide derivatives has been studied . The molecular electrostatic potential has been mapped for predicting sites and relative reactivity’s towards electrophilic and nucleophilic attack .

Chemical Reactions Analysis

Pyrazine-2-carboxamide derivatives have been shown to possess significant biological activities in vitro, including anti-mycobacterial activity . The drug is active only at a slightly acid pH .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazine-2-carboxamide include a melting point range of 188-191 °C . The compound is also characterized by its molecular weight of 123.1127 .

科学的研究の応用

Pyrazine Derivatives in Pharmacological Research

Pyrazine derivatives have been recognized for their diverse pharmacological properties, which include antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral activities. These compounds are synthesized through various methods and have been the subject of numerous patents, indicating their potential in developing new therapeutic agents. Researchers have been particularly interested in the pharmacological effects of these derivatives, leading to a growing number of studies aimed at understanding and harnessing their medicinal properties for clinical applications (Ferreira & Kaiser, 2012; Doležal & Zítko, 2015).

Pyrazine Derivatives in Food Science

In the food industry, pyrazine derivatives contribute to the flavor profile of various food products by providing baking, roasted, and nutty flavors. The Maillard reaction, an important process in food science, is a key method for synthesizing pyrazines. Control strategies for the generation of pyrazines through the Maillard reaction have been explored, including the use of new reactants, modification of reaction conditions, and adoption of emerging technologies such as ultrasound, which can promote the formation of desirable pyrazines (Yu et al., 2021).

Pyrazine Derivatives in Material Science

Pyrazine derivatives also find applications in material science, particularly in the development of high-energy density materials (HEDMs). These compounds are explored for their potential in improving the performance of propellants and explosives, due to their high nitrogen content and favorable energetic properties. Research in this area focuses on the synthesis, structural analysis, and evaluation of the physical, chemical, and detonation properties of pyrazine energetic compounds, highlighting their broad application prospects in energetic materials (Yongjin & Shuhong, 2019).

作用機序

Target of Action

It is structurally similar to pyrazinamide , an antituberculosis agent, which is active against Mycobacterium tuberculosis .

Mode of Action

Pyrazinamide, a structurally similar compound, is known to be converted into its active form, pyrazinoic acid, by the pyrazinamidase enzyme expressed inMycobacterium tuberculosis .

Pharmacokinetics

The compound’s predicted properties include a melting point of 118 °c, a boiling point of 4626±350 °C, and a density of 1283±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

Pyrazinamide is known to kill or stop the growth ofMycobacterium tuberculosis .

Action Environment

Pyrazinamide is known to be active only at a slightly acidic ph, both in vitro and in vivo .

将来の方向性

The future directions for research on N-(2-Hydroxyethyl)pyrazine-2-carboxamide could involve further exploration of its anti-mycobacterial activity and potential applications in the treatment of tuberculosis . Additionally, the development of new synthetic pathways and biological activities could be explored .

特性

IUPAC Name |

N-(2-hydroxyethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-4-3-10-7(12)6-5-8-1-2-9-6/h1-2,5,11H,3-4H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOUQDOYCCSQBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557742 | |

| Record name | N-(2-Hydroxyethyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85817-19-2 | |

| Record name | N-(2-Hydroxyethyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B3057781.png)

![5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one](/img/structure/B3057799.png)

![7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B3057800.png)